3-(Aminomethyl)pentanoic acid hydrochloride
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Description
3-(Aminomethyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63386 . It is a hydrochloride salt form of 3-(Aminomethyl)pentanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(Aminomethyl)pentanoic acid hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not provided in the available resources.Scientific Research Applications
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Compound Synthesis
- Field : Organic Chemistry
- Application : AMPBH serves as a versatile reagent for compound synthesis .
- Method : The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .
- Results : This capacity enables the efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .
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Catalyst for Various Reactions
- Field : Organic Chemistry
- Application : AMPBH can be an effective catalyst for amidation and esterification of carboxylic acids .
- Method : The boron atom in AMPBH forms complexes with Lewis acids, facilitating catalytic reactions .
- Results : The use of AMPBH as a catalyst can lead to efficient amidation and esterification of carboxylic acids .
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Ligand for Protein and Enzyme Investigations
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Intermediates in Organic Synthesis
- Field : Organic Chemistry
- Application : AMPBH is used as intermediates in organic synthesis .
- Method : The boronic acid group in AMPBH can react with various organic compounds, serving as a key intermediate in the synthesis of complex molecules .
- Results : This property of AMPBH enables the synthesis of a wide range of organic compounds .
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Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : Hydroxybenzene boronic acids, like AMPBH, are involved in Suzuki-Miyaura cross-coupling reactions .
- Method : In a Suzuki-Miyaura reaction, the boronic acid group in AMPBH reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
- Results : This reaction is widely used in organic synthesis to create biaryl compounds .
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Catalyst for Amidation and Esterification of Carboxylic Acids
- Field : Organic Chemistry
- Application : AMPBH can be an effective catalyst for amidation and esterification of carboxylic acids .
- Method : The boron atom in AMPBH forms complexes with Lewis acids, facilitating catalytic reactions .
- Results : The use of AMPBH as a catalyst can lead to efficient amidation and esterification of carboxylic acids .
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Pharmaceutical Grade Applications
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Nanopowder Forms
- Field : Nanotechnology
- Application : AMPBH can be used in nanopowder form for various applications .
- Method : The compound can be processed into nanopowder and used in various nanotechnology applications .
- Results : The use of AMPBH in nanopowder form can lead to innovative applications in nanotechnology .
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Military Grade Applications
properties
IUPAC Name |
3-(aminomethyl)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-5(4-7)3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCMIOWSOZIRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pentanoic acid hydrochloride |
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